5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxy group, a methylthio group, and a methoxybenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: Introduction of the fluorine atom into the aromatic ring using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Sulfonamide Formation: Reaction of the fluorinated aromatic compound with a sulfonamide precursor under acidic conditions to form the sulfonamide group.
Hydroxy and Methylthio Group Introduction: Addition of the hydroxy and methylthio groups through nucleophilic substitution reactions, often using reagents like sodium methoxide and methylthiolate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide to form an azido derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium azide (NaN₃), sodium methoxide (NaOMe)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of azido or other substituted derivatives
Scientific Research Applications
5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The fluorine atom and sulfonamide group can form strong interactions with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The hydroxy and methylthio groups may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2-methoxybenzenesulfonamide: Lacks the hydroxy and methylthio groups, which may reduce its biological activity.
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide: Lacks the fluorine atom, potentially altering its chemical reactivity and biological interactions.
Uniqueness
5-fluoro-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxy and methylthio groups provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
5-fluoro-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO4S2/c1-12(15,8-19-3)7-14-20(16,17)11-6-9(13)4-5-10(11)18-2/h4-6,14-15H,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILXJOJHYIFISV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=C(C=CC(=C1)F)OC)(CSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.